molecular formula C19H28N4O6 B7723216 N~5~-{N-[(Benzyloxy)(hydroxy)methylidene]carbamimidoyl}-N~2~-[tert-butoxy(hydroxy)methylidene]ornithine

N~5~-{N-[(Benzyloxy)(hydroxy)methylidene]carbamimidoyl}-N~2~-[tert-butoxy(hydroxy)methylidene]ornithine

Cat. No.: B7723216
M. Wt: 408.4 g/mol
InChI Key: FTDCZFJSCZHUMM-CQSZACIVSA-N
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Description

N~5~-{N-[(Benzyloxy)(hydroxy)methylidene]carbamimidoyl}-N~2~-[tert-butoxy(hydroxy)methylidene]ornithine is a complex organic compound with a molecular formula of C28H36N4O8 . This compound is characterized by its unique structure, which includes benzyloxy and tert-butoxy groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-{N-[(Benzyloxy)(hydroxy)methylidene]carbamimidoyl}-N~2~-[tert-butoxy(hydroxy)methylidene]ornithine involves multiple stepsThe reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like palladium on carbon for hydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include stringent control of reaction conditions such as temperature, pressure, and pH to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

N~5~-{N-[(Benzyloxy)(hydroxy)methylidene]carbamimidoyl}-N~2~-[tert-butoxy(hydroxy)methylidene]ornithine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

N~5~-{N-[(Benzyloxy)(hydroxy)methylidene]carbamimidoyl}-N~2~-[tert-butoxy(hydroxy)methylidene]ornithine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N5-{N-[(Benzyloxy)(hydroxy)methylidene]carbamimidoyl}-N~2~-[tert-butoxy(hydroxy)methylidene]ornithine involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include modulation of signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~5~-{N-[(Benzyloxy)(hydroxy)methylidene]carbamimidoyl}-N~2~-[tert-butoxy(hydroxy)methylidene]ornithine is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

(2R)-5-[[amino(phenylmethoxycarbonylamino)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O6/c1-19(2,3)29-18(27)22-14(15(24)25)10-7-11-21-16(20)23-17(26)28-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,22,27)(H,24,25)(H3,20,21,23,26)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDCZFJSCZHUMM-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN=C(N)NC(=O)OCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCN=C(N)NC(=O)OCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00965488
Record name N~5~-{N-[(Benzyloxy)(hydroxy)methylidene]carbamimidoyl}-N~2~-[tert-butoxy(hydroxy)methylidene]ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00965488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51219-18-2
Record name N~5~-{N-[(Benzyloxy)(hydroxy)methylidene]carbamimidoyl}-N~2~-[tert-butoxy(hydroxy)methylidene]ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00965488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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